1-(2-Dimethylaminoethoxy)-3-nitrobenzene
Description
1-(2-Dimethylaminoethoxy)-3-nitrobenzene is a nitroaromatic compound featuring a benzene ring substituted with a nitro group at the 3-position and a 2-dimethylaminoethoxy group at the 1-position. The dimethylaminoethoxy moiety is notable for its electron-donating and coordinating properties, which are critical in pharmaceutical and catalytic applications. For instance, similar dimethylaminoethoxy-containing compounds, such as droloxifene, exhibit pharmacological activity as selective estrogen receptor modulators (SERMs) .
Properties
Molecular Formula |
C10H14N2O3 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
N,N-dimethyl-2-(3-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C10H14N2O3/c1-11(2)6-7-15-10-5-3-4-9(8-10)12(13)14/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
RFYYSGPYUDWKDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at the 3-position is electron-withdrawing, while the dimethylaminoethoxy group at the 1-position is electron-donating. This combination creates a polarized aromatic system, enhancing reactivity in cross-coupling reactions compared to non-polarized analogs like 1-(bromoethyl)-3-nitrobenzene .
- Thermal Stability: Bromoethyl and iodopropyl derivatives (e.g., 1-(3-iodopropyl)-3-nitrobenzene) exhibit lower thermal stability due to weaker C–Br/I bonds, whereas sulfonyl and dimethylaminoethoxy groups may improve stability via stronger covalent interactions .
Pharmacological and Catalytic Relevance
- Anticancer Potential: Derivatives like 1-[4-(2-Dimethylaminoethoxy)phenylcarbonyl]-3,5-bis(3,4,5-trimethoxybenzylidene)-4-piperidone demonstrate selective cytotoxicity toward malignant cells, attributed to the dimethylaminoethoxy group’s ability to enhance membrane permeability .
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